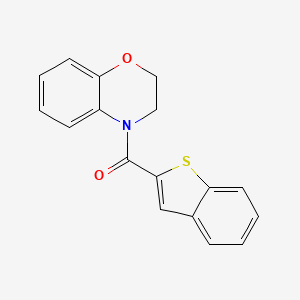
1-benzothiophen-2-yl(2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a complex organic compound that belongs to the class of benzothiophenes and benzoxazines This compound is characterized by the presence of a benzothiophene moiety attached to a benzoxazine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves the following steps:
Formation of Benzothiophene-2-Carbonyl Chloride: This intermediate is prepared by reacting benzothiophene with thionyl chloride under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Cyclization Reaction: The benzothiophene-2-carbonyl chloride is then reacted with 2-aminophenol in the presence of a base such as triethylamine. This reaction leads to the formation of the benzoxazine ring through a cyclization process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzoxazine derivatives.
Scientific Research Applications
4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by binding to the active site of the VEGFR2 receptor . This interaction disrupts the signaling pathways essential for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(1-BENZOTHIOPHENE-2-CARBONYL)MORPHOLINE: This compound shares the benzothiophene moiety but differs in the attached functional groups.
BENZO[B]THIOPHENE-DIARYL UREA DERIVATIVES: These compounds have been studied for their anticancer properties and share structural similarities with 4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE.
Uniqueness
4-(1-BENZOTHIOPHENE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is unique due to its specific combination of the benzothiophene and benzoxazine moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-benzothiophen-2-yl(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
InChI |
InChI=1S/C17H13NO2S/c19-17(16-11-12-5-1-4-8-15(12)21-16)18-9-10-20-14-7-3-2-6-13(14)18/h1-8,11H,9-10H2 |
InChI Key |
HQKFYSGYHJQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















